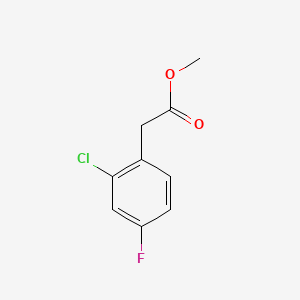
Methyl 2-(2-chloro-4-fluorophenyl)acetate
説明
Methyl 2-(2-chloro-4-fluorophenyl)acetate is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(2-chloro-4-fluorophenyl)acetate is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H8ClF O2
- Molecular Weight : 202.61 g/mol
- IUPAC Name : this compound
The compound features a chloro and a fluorine substituent on the phenyl ring, which may influence its reactivity and biological interactions.
This compound is primarily studied for its potential antimicrobial and anticancer properties. The presence of halogens (chlorine and fluorine) can enhance the compound's stability and interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The incorporation of halogens often enhances the lipophilicity of the compounds, allowing better membrane penetration and increased interaction with microbial targets.
Anticancer Potential
In studies focused on cancer treatment, this compound has shown promise as a precursor for developing novel anticancer agents. Its ability to modulate specific molecular pathways involved in tumor growth is under investigation.
Case Studies
- Anticancer Activity : A study explored the efficacy of this compound derivatives in inhibiting cancer cell proliferation. The results indicated a dose-dependent response, suggesting potential for further development into therapeutic agents targeting specific cancer types.
- Metabolic Stability : Research on metabolic pathways demonstrated that modifications in the chemical structure could significantly affect the compound's stability and bioavailability. The introduction of fluorine atoms was found to enhance metabolic stability, reducing the likelihood of rapid degradation in biological systems.
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Modulation of cellular pathways |
| Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate | Antimicrobial | Nucleophilic substitution reactions |
| Methyl 2-(4-fluorophenyl)acetate | Limited antimicrobial | Less effective due to lack of halogen |
Safety and Toxicity
While the compound shows promising biological activity, it is essential to assess its safety profile. Preliminary toxicity assessments indicate that derivatives with higher halogen content may exhibit lower toxicity due to reduced metabolic activation pathways leading to harmful metabolites.
特性
IUPAC Name |
methyl 2-(2-chloro-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTYYBRLWCAUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352930 | |
| Record name | methyl 2-(2-chloro-4-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-88-1 | |
| Record name | (2-Chloro-4-fluorophenyl)acetic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-(2-chloro-4-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















